molecular formula C12H9ClN2O6S B1664157 Lumogallion CAS No. 4386-25-8

Lumogallion

Cat. No. B1664157
CAS RN: 4386-25-8
M. Wt: 344.73 g/mol
InChI Key: OTKYOGBGHUUFPC-UHFFFAOYSA-N
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Scientific Research Applications

Lumogallion has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Lumogallion exerts its effects involves the formation of a stable complex with aluminum ions. The binding of aluminum to this compound induces a conformational change in the dye molecule, resulting in enhanced fluorescence. This fluorescence can be detected and measured using spectroscopic techniques, allowing for the sensitive and selective detection of aluminum ions .

Similar Compounds:

    Morin: Another fluorescent dye used for aluminum detection, but with lower sensitivity compared to this compound.

    Aluminon: A reagent used for aluminum detection, but it lacks the fluorescence properties of this compound.

Uniqueness of this compound: this compound stands out due to its high sensitivity and selectivity for aluminum ions. Unlike other dyes, this compound forms a highly fluorescent complex with aluminum, making it a preferred choice for applications requiring precise and accurate detection of aluminum .

Safety and Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

Lumogallion interacts with various biomolecules, particularly with aluminium-based adjuvants (ABAs). The interaction between this compound and ABAs has been studied extensively, revealing that this compound does not significantly alter the physicochemical properties of the adjuvant . This compound has high specificity and selectivity for the binding and detection of aluminium .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been used to trace interactions between ABAs and cells . This compound-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . The presence of ABAs increases the mitochondrial activity of the monocytic cell line THP-1 and peripheral monocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with aluminium. It has been shown to have greater sensitivity and selectivity for the detection of aluminium in human cells and tissues . This compound coordinates with aluminium in a 1:1 ratio, providing a sensitive and selective fluorescent molecular probe for the visualization of aluminium .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . This suggests that this compound has a stable interaction with ABAs and can be used for long-term studies.

Metabolic Pathways

The presence of ABAs, which this compound interacts with, has been shown to increase the mitochondrial activity of cells .

Transport and Distribution

The cellular uptake and transport of aluminium, which this compound interacts with, in humans are dictated by physicochemical properties including the molecular weight, size, and charge of the aluminium species . This compound can be used to trace these interactions and the distribution of aluminium within cells and tissues .

Subcellular Localization

This compound-labelled ABAs can be traced intracellularly, suggesting that this compound and the ABAs it interacts with are localized within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lumogallion involves the azo coupling reaction between 2,4-dihydroxyaniline and 4-chloro-2-hydroxybenzenesulfonic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the azo bond. The process can be summarized as follows:

    Diazotization: 2,4-dihydroxyaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 4-chloro-2-hydroxybenzenesulfonic acid under controlled pH conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Lumogallion primarily undergoes complexation reactions with metal ions, particularly aluminum. The formation of the this compound-aluminum complex is characterized by a significant increase in fluorescence intensity.

Common Reagents and Conditions:

    Reagents: Aluminum salts (e.g., aluminum chloride), this compound dye.

    Conditions: The reaction is typically carried out in aqueous solutions at neutral to slightly acidic pH to ensure optimal binding of aluminum ions to this compound.

Major Products: The primary product of interest is the this compound-aluminum complex, which exhibits strong fluorescence and is used for the detection and quantification of aluminum ions in various samples .

properties

IUPAC Name

5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O6S/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17/h1-5,16-18H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKYOGBGHUUFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319092
Record name Lumogallion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4386-25-8
Record name Lumogallion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4386-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumogallion
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102798
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lumogallion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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